(5-Bromopyrimidin-2-yl)-isobutylamine
CAS No.: 1368446-55-2
Cat. No.: VC2686396
Molecular Formula: C8H12BrN3
Molecular Weight: 230.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1368446-55-2 |
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Molecular Formula | C8H12BrN3 |
Molecular Weight | 230.11 g/mol |
IUPAC Name | 5-bromo-N-(2-methylpropyl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C8H12BrN3/c1-6(2)3-10-8-11-4-7(9)5-12-8/h4-6H,3H2,1-2H3,(H,10,11,12) |
Standard InChI Key | FXHIANLHFJMUAT-UHFFFAOYSA-N |
SMILES | CC(C)CNC1=NC=C(C=N1)Br |
Canonical SMILES | CC(C)CNC1=NC=C(C=N1)Br |
Introduction
Chemical Identity and Structure
(5-Bromopyrimidin-2-yl)-isobutylamine is characterized by a pyrimidine ring with bromine at the 5-position and an isobutylamine group at the 2-position. The compound has the following key properties:
Property | Value |
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CAS Number | 1368446-55-2 |
Molecular Formula | C8H12BrN3 |
Molecular Weight | 230.1 g/mol |
IUPAC Name | N-(2-methylpropyl)-5-bromopyrimidin-2-amine |
Structure | Pyrimidine ring with Br at C-5 and isobutylamine at C-2 |
The presence of the bromine atom at the 5-position of the pyrimidine ring provides a reactive site for further synthetic transformations, making this compound particularly valuable as an intermediate in organic synthesis. The isobutylamine group at the 2-position adds a lipophilic character to the molecule, potentially influencing its pharmacokinetic properties .
Synthetic Methodologies
Several approaches can be employed for synthesizing (5-Bromopyrimidin-2-yl)-isobutylamine, drawing from established methods for similar compounds:
Physical and Chemical Properties
While specific experimental data for (5-Bromopyrimidin-2-yl)-isobutylamine is limited, properties can be estimated based on structurally related compounds:
The bromine substituent significantly affects the electronic properties of the pyrimidine ring, creating an electron-deficient system particularly at the C-2 and C-4 positions. This electronic distribution influences the reactivity patterns of the compound, especially in nucleophilic substitution reactions .
Reactivity and Chemical Transformations
The (5-Bromopyrimidin-2-yl)-isobutylamine molecule presents several reactive sites:
Bromine Functionality
The bromine at C-5 enables various cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups
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Sonogashira coupling with terminal alkynes to introduce alkynyl groups
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Buchwald-Hartwig amination for introducing additional amino functionalities
Evidence for the utility of these transformations can be found in the synthesis of GDC-0980, where similar brominated heterocycles undergo Suzuki-Miyaura coupling .
Amine Functionality
The secondary amine (NH) can participate in:
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Further N-alkylation reactions
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Acylation to form amides
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Carbamate formation
An example of such transformations is seen in the synthesis of 2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide (CAS: 1410671-11-2), where additional functional groups are introduced at the nitrogen position .
Structural Analogs and Related Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of (5-Bromopyrimidin-2-yl)-isobutylamine:
Core Structure Variants
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5-Bromopyrimidin-2-amine (CAS: 7752-82-1): The parent compound lacking the isobutyl group
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(5-Bromopyrimidin-2-yl)methanamine (CAS: 1240783-02-1): Contains a simpler methylamine group
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2-Amino-5-bromopyridine (CAS: 1072-97-5): A related pyridine analog with different electronic properties
Amine Substituent Variants
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(5-Bromopyrimidin-2-yl)isopropylamine (CAS: 77476-95-0): Contains an isopropyl group instead of isobutyl
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5-Bromo-N-methylpyrimidin-2-amine (CAS: 31402-54-7): Contains a methyl group instead of isobutyl
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5-bromo-N-isobutylpyridin-2-amine (CAS: 300394-89-2): A pyridine analog with similar substitution pattern
Functionally Modified Derivatives
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